

A Comprehensive Technical Guide to the Chemical Structure and Properties of Guaijaverin

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Compound of Interest		
Compound Name:	Guaijaverin	
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This document provides an in-depth analysis of **Guaijaverin** (Quercetin 3-O-α-L-arabinopyranoside), a naturally occurring flavonoid. It details its chemical identity, physicochemical properties, biological activities with associated quantitative data, and relevant experimental methodologies.

Chemical Identity and Structure

Guaijaverin is a flavonoid, specifically classified as a flavonol glycoside. Its core structure consists of the aglycone quercetin, which is glycosidically linked to an arabinose sugar moiety at the C3 position.[1][2] This compound is also known by several synonyms, including Feniculin, Guajavarin, and Quercetin 3-O- α -L-arabinopyranoside.[3][4]

The fundamental chemical details are summarized below:



Identifier	Value	
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3- [(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2- yl]oxychromen-4-one[5][6]	
Molecular Formula	C20H18O11[5][6][7]	
Molecular Weight	434.35 g/mol [6][7]	
CAS Number	22255-13-6[1][7]	
Canonical SMILES	C1INVALID-LINK OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO[3][5]	
Appearance	Yellow powder[3]	
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[3]	
Storage	Desiccate at -20°C[3]	

Quantitative Biological Activity

Guaijaverin has been demonstrated to be a potent inhibitor of several enzymes, highlighting its therapeutic potential. The key quantitative metrics from inhibitory assays are presented below.



Target Enzyme	IC₅₀ Value	Biological Context	Source
Urease	120 μM[7][8]	Inhibition of urease is a target for treating infections by urease- producing bacteria (e.g., Helicobacter pylori).	[7][8]
α-Glucosidase	17.23 ± 0.75 μM	Inhibition of α- glucosidase can delay carbohydrate digestion and absorption, a mechanism relevant to managing type 2 diabetes.	[9]

Key Experimental Protocols

This section outlines the methodologies employed in the isolation, characterization, and functional analysis of **Guaijaverin** as described in the cited literature.

Isolation and Purification

Guaijaverin is a natural product isolated from various plant sources, including the leaves of Psidium guajava (common guava) and Costus spiralis.[1][9] A common method for its extraction and purification is bioactivity-guided fractionation.

Protocol Outline: Bioautography-Directed Chromatographic Fractionation[3]

- Crude Extraction: Plant material (e.g., P. guajava leaves) is macerated in a solvent, typically methanol, to produce a crude extract.
- Solvent Partitioning: The crude extract is dissolved in a hydroalcoholic solution and
 partitioned successively with solvents of increasing polarity (e.g., hexane, dichloromethane,
 ethyl acetate) to separate compounds based on their polarity.

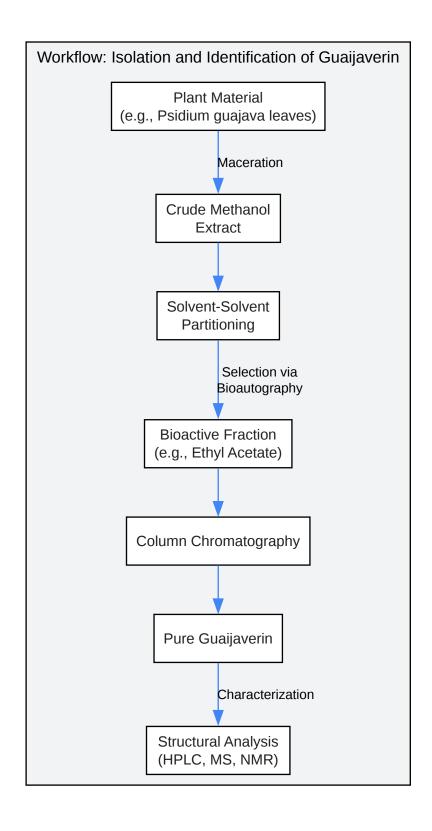






- Chromatographic Fractionation: The biologically active fraction (identified via bioautography)
 is subjected to further separation using chromatographic techniques, such as column
 chromatography.
- Identification: The final isolated compound is identified and its structure confirmed using spectroscopic methods, including:
 - Mass Spectrometry (MS)
 - Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 13C-NMR)
 - High-Performance Liquid Chromatography (HPLC)





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Caption: Workflow for the isolation and identification of **Guaijaverin**.



Target Interaction Analysis

To understand how **Guaijaverin** interacts with its molecular targets, specific biophysical and computational techniques are used.

Protocol Outline: α-Glucosidase Interaction Study[9]

- Inhibitory Assay: The IC₅₀ value is determined by measuring the activity of α-glucosidase in the presence of varying concentrations of **Guaijaverin**.
- Conformational Change Analysis: Circular dichroism (CD) spectroscopy is employed to analyze changes in the secondary structure of the α-glucosidase enzyme upon binding of **Guaijaverin**. This reveals if the compound induces conformational changes in the protein.
- Binding Site Prediction: Molecular docking simulations are performed to build a computational model of the **Guaijaverin**-α-glucosidase complex. This helps predict the specific binding site and identify key molecular interactions, such as hydrogen bonds, that stabilize the binding.

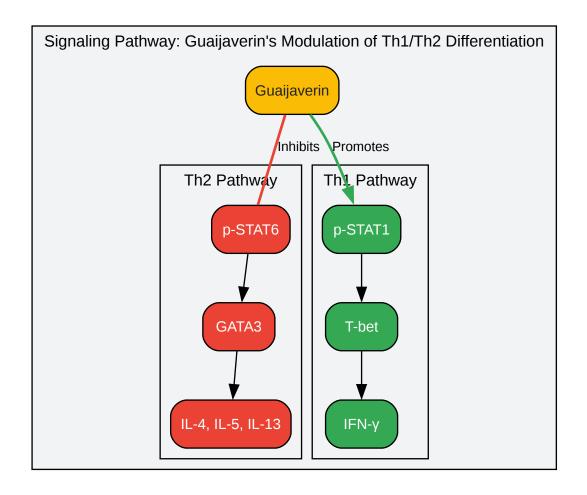
Signaling Pathway Modulation

Recent studies indicate that **Guaijaverin** can modulate immune responses by influencing T helper (Th) cell differentiation. It has been shown to suppress signaling related to Th2 cells while promoting Th1 cell-associated pathways.[9]

Specifically, **Guaijaverin** was found to:

- Inhibit Th2 Pathway: Suppress the phosphorylation of STAT6 (p-STAT6) and the expression of GATA3, a master regulator transcription factor for Th2 cells. This leads to decreased production of Th2 cytokines like IL-4, IL-5, and IL-13.
- Promote Th1 Pathway: Increase the phosphorylation of STAT1 (p-STAT1) and the expression of T-bet, the master regulator for Th1 cells. This results in an increased production of the Th1 cytokine IFN-γ.





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Caption: **Guaijaverin**'s modulation of Th1/Th2 signaling pathways.

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